molecular formula C21H39IN2O B14646075 N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide CAS No. 54099-16-0

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide

Cat. No.: B14646075
CAS No.: 54099-16-0
M. Wt: 462.5 g/mol
InChI Key: UMRCHYLDMXVONG-UHFFFAOYSA-N
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Description

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an adamantane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is first functionalized to introduce the acetamide group. This is followed by the attachment of the diethylamino propyl chain through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with various biological molecules, potentially modulating their activity. The diethylamino propyl chain can enhance the compound’s solubility and facilitate its interaction with cellular membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide stands out due to its adamantane core, which imparts unique stability and rigidity. This makes it particularly valuable in applications requiring robust and stable compounds. Additionally, the presence of the diethylamino propyl chain enhances its solubility and interaction with biological targets, making it a promising candidate for drug development and other biomedical applications.

Properties

CAS No.

54099-16-0

Molecular Formula

C21H39IN2O

Molecular Weight

462.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[3-(diethylamino)propyl]acetamide;iodoethane

InChI

InChI=1S/C19H34N2O.C2H5I/c1-3-21(4-2)7-5-6-20-18(22)14-19-11-15-8-16(12-19)10-17(9-15)13-19;1-2-3/h15-17H,3-14H2,1-2H3,(H,20,22);2H2,1H3

InChI Key

UMRCHYLDMXVONG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2.CCI

Origin of Product

United States

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